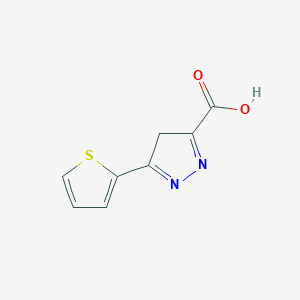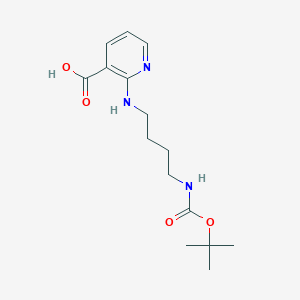![molecular formula C14H18BrNO3 B3165955 [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone CAS No. 904875-65-6](/img/structure/B3165955.png)
[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone
Vue d'ensemble
Description
[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy-ethoxy group, and a pyrrolidinyl-methanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of a phenyl ring followed by the introduction of the methoxy-ethoxy group through etherification. The final step involves the formation of the pyrrolidinyl-methanone moiety via a condensation reaction with pyrrolidine and a suitable carbonyl compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-methoxy-4-methylpyridine
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
Uniqueness
Compared to these similar compounds, [5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups. The presence of the pyrrolidinyl-methanone moiety, in particular, imparts distinct chemical and biological properties that are not observed in the other compounds. This uniqueness makes it a valuable compound for a wide range of scientific research applications.
Propriétés
IUPAC Name |
[5-bromo-2-(2-methoxyethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-18-8-9-19-13-5-4-11(15)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGGCWKOAWVLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)

![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)
![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)




![butyl[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3165987.png)

